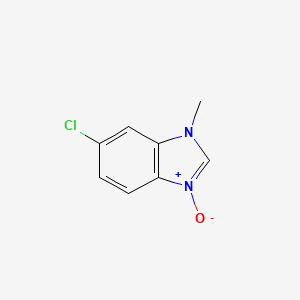
Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) is a heterocyclic aromatic compound with the molecular formula C8H7ClN2O. It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and an oxide group at the 3rd position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI), the process may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with a carboxylic acid derivative under acidic or basic conditions to form the benzimidazole core.
Methylation: The methyl group at the 1st position can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: More oxidized benzimidazole derivatives.
Reduction: Hydroxylated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of various enzymes and proteins, disrupting their normal function. The compound’s unique structure allows it to bind to specific sites on these targets, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it interferes with the growth and proliferation of pathogens and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, lacking the chlorine, methyl, and oxide groups.
6-Chlorobenzimidazole: Similar structure but without the methyl and oxide groups.
1-Methylbenzimidazole: Lacks the chlorine and oxide groups.
3-Oxidobenzimidazole: Lacks the chlorine and methyl groups.
Uniqueness
Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) is unique due to the presence of all three substituents (chlorine, methyl, and oxide) on the benzimidazole core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
5-chloro-3-methyl-1-oxidobenzimidazol-1-ium |
InChI |
InChI=1S/C8H7ClN2O/c1-10-5-11(12)7-3-2-6(9)4-8(7)10/h2-5H,1H3 |
Clé InChI |
ZNMVMEZEIKIMED-UHFFFAOYSA-N |
SMILES canonique |
CN1C=[N+](C2=C1C=C(C=C2)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B15093407.png)
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15093417.png)
![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride](/img/structure/B15093423.png)
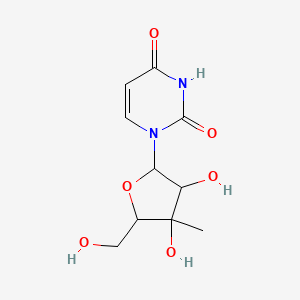
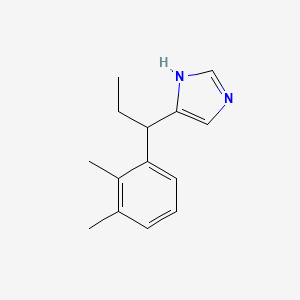
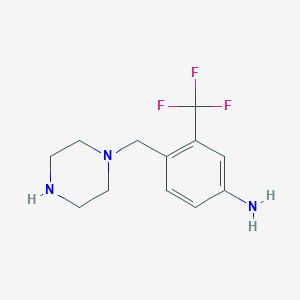
![Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B15093440.png)
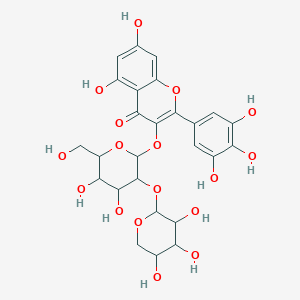
![9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-](/img/structure/B15093456.png)

![Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B15093481.png)
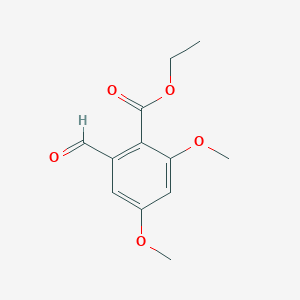
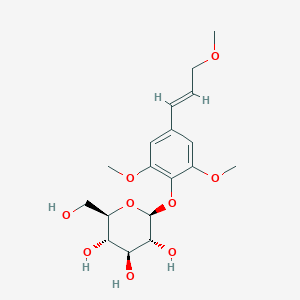
![2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)-](/img/structure/B15093502.png)
